molecular formula C8H13N3 B3033854 3-(aminomethyl)-N-ethylpyridin-2-amine CAS No. 1225475-47-7

3-(aminomethyl)-N-ethylpyridin-2-amine

Cat. No.: B3033854
CAS No.: 1225475-47-7
M. Wt: 151.21
InChI Key: BGFLUXKQWIPVFZ-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-(aminomethyl)-N-ethylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-2-methyl-1-propanol, indicates that it causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for “3-(aminomethyl)-N-ethylpyridin-2-amine” are not available, the incorporation of fluorine or fluorine-containing functional groups in compounds has been found to significantly affect pharmaceutical growth . This suggests that further exploration of fluorine-incorporated aminomethyl compounds could be a promising area of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-ethylpyridin-2-amine typically involves the reaction of 2-chloropyridine with ethylamine, followed by the introduction of an aminomethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product quality. Additionally, the optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-ethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to neutralize the generated acid.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-ethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and specificity. The aminomethyl group plays a crucial role in the compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)pyridine: Lacks the ethyl group, which may affect its binding properties and reactivity.

    N-ethylpyridin-2-amine: Lacks the aminomethyl group, resulting in different chemical and biological properties.

    2-aminomethylpyridine: The position of the aminomethyl group is different, leading to variations in reactivity and applications.

Uniqueness

3-(aminomethyl)-N-ethylpyridin-2-amine is unique due to the presence of both the aminomethyl and ethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s ability to participate in diverse chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(aminomethyl)-N-ethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-10-8-7(6-9)4-3-5-11-8/h3-5H,2,6,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFLUXKQWIPVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.